molecular formula C7H6N4O2 B13200291 5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid

5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13200291
M. Wt: 178.15 g/mol
InChI Key: AMGMWOQOIKJZJQ-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both pyrrole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole-2-carboxylic acid with azides under copper-catalyzed conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a copper(I) catalyst like copper sulfate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group.

Uniqueness

5-(1H-Pyrrol-2-YL)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of pyrrole and triazole rings, which confer specific chemical reactivity and biological activity. Its carboxylic acid group also allows for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

5-(1H-pyrrol-2-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)6-5(9-11-10-6)4-2-1-3-8-4/h1-3,8H,(H,12,13)(H,9,10,11)

InChI Key

AMGMWOQOIKJZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NNN=C2C(=O)O

Origin of Product

United States

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